molecular formula C14H13NO2 B11812048 6-(Benzyloxy)-2-methylnicotinaldehyde

6-(Benzyloxy)-2-methylnicotinaldehyde

Cat. No.: B11812048
M. Wt: 227.26 g/mol
InChI Key: BOGUKDIDIQWPJR-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a benzyloxy group attached to the sixth position of the nicotinaldehyde ring and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the oxidation of methylene groups adjacent to carbonyl groups using selenium dioxide in acetic acid, followed by regioselective reduction with triethyl silane in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(Benzyloxy)-2-methylnicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may interact with enzymes involved in oxidative stress response, leading to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 6-(Benzyloxy)-2-hydroxybenzylideneamino-4,6-dichloro-3-methylphenol
  • 2-(Benzyloxy)-6-chloro-4-nitrophenol

Uniqueness

6-(Benzyloxy)-2-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group provides stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-methyl-6-phenylmethoxypyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO2/c1-11-13(9-16)7-8-14(15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

BOGUKDIDIQWPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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